6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate phenyl halide and a Lewis acid catalyst.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura reaction, in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, iodine) in the presence of a base, organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers or coordination complexes, with unique electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of agrochemicals, dyes, or other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
- 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
- 4-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chloro group at the 6-position of the pyridine ring and the dimethylphenyl group on the pyrazole ring contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-16(20-17(23)14-9-6-10-15(18)19-14)12(2)22(21-11)13-7-4-3-5-8-13/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKPMKCFKDDXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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